![molecular formula C16H13Cl2FO3 B1454280 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride CAS No. 1160251-09-1](/img/structure/B1454280.png)
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride
Overview
Description
The compound “4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride” is a benzoyl chloride derivative. Benzoyl chloride is a type of acyl chloride and is commonly used in organic synthesis .
Molecular Structure Analysis
The compound contains a benzoyl chloride group, an ethoxy group, and a fluorobenzyl group. The presence of these functional groups will influence the compound’s reactivity and properties .Chemical Reactions Analysis
Benzoyl chlorides are highly reactive due to the presence of the acyl chloride functional group. They can undergo nucleophilic acyl substitution reactions with amines, alcohols, and carboxylic acids to form amides, esters, and anhydrides, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzoyl chloride group would make it reactive and potentially corrosive .Scientific Research Applications
Pharmaceuticals: Antiepileptic Drug Development
CFEBC serves as an intermediate in synthesizing fluorinated benzamide derivatives, which are explored for their antiepileptic properties. A related compound, 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one , has shown promising results in zebrafish models for epilepsy, suggesting that CFEBC could be pivotal in developing new antiepileptic drugs .
Neurochemistry: Neurotransmitter Modulation
In neurochemical studies, CFEBC-related compounds have been used to modulate neurotransmitter levels in brain tissue, providing insights into the neuroprotective mechanisms against conditions like epilepsy and oxidative stress .
Chemical Synthesis: Friedel-Crafts Acylation
CFEBC can undergo Friedel-Crafts acylation reactions, a fundamental process in organic chemistry. This application is significant for synthesizing complex organic compounds, including pharmaceuticals and agrochemicals .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methoxy]-3-ethoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2FO3/c1-2-21-15-7-10(16(18)20)4-6-14(15)22-9-11-3-5-12(19)8-13(11)17/h3-8H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEPKGAEXPISOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=C(C=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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